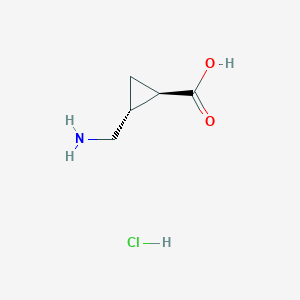

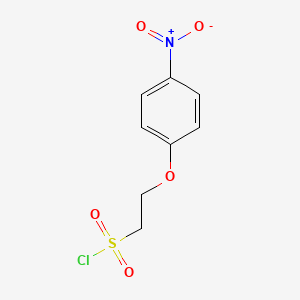

![molecular formula C18H20N2O5S2 B2380338 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 933238-92-7](/img/structure/B2380338.png)

2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a thiophene derivative. Thiophene is a five-membered ring compound, where four of the members are carbon atoms and one is a sulfur atom. The presence of the sulfur atom makes thiophene a heterocyclic compound. Thiophene derivatives are important in the field of medicinal chemistry due to their wide range of biological activities .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. They can participate in electrophilic aromatic substitution reactions similar to benzene. The sulfur atom in the thiophene ring makes it more nucleophilic than benzene, so it reacts more readily with electrophiles .Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including our compound of interest, exhibit promising pharmacological properties. Researchers have explored their potential as:

- Anticancer Agents : Some thiophene-based compounds demonstrate anticancer activity, making them valuable candidates for drug development .

- Anti-Inflammatory Agents : Thiophenes have anti-inflammatory properties, which could contribute to the development of novel drugs .

- Antimicrobial Agents : The compound’s structure may lend itself to antimicrobial applications .

- Antihypertensive Properties : Certain thiophene derivatives exhibit antihypertensive effects .

- Anti-Atherosclerotic Agents : The compound’s potential in preventing atherosclerosis warrants further investigation .

Photovoltaic Materials

While not directly related to our compound, other thiophene-based materials serve as building blocks for photovoltaic applications. Researchers have explored dithieno[3,2-b:2’,3’-d]pyrrole derivatives for use in solar cells .

Analytical Chemistry

The compound’s unique properties may find applications in analytical chemistry:

- Metal Ion Detection : For instance, derivatives of similar structures have been used for ratiometric analysis and detection of metal ions like indium (In³⁺) .

Synthetic Chemistry and Building Blocks

Thiophenes serve as versatile building blocks for synthesizing various compounds. For example:

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on the specific compound and its biological target. Some thiophene derivatives are known to inhibit certain enzymes, while others might interact with various receptors.

Future Directions

properties

IUPAC Name |

2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S2/c1-25-11-5-7-12(8-6-11)27(23,24)10-9-15(21)20-18-16(17(19)22)13-3-2-4-14(13)26-18/h5-8H,2-4,9-10H2,1H3,(H2,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOMGVPFDMIPCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2380255.png)

![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2380257.png)

![3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2380259.png)

![5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2380263.png)

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline](/img/structure/B2380266.png)

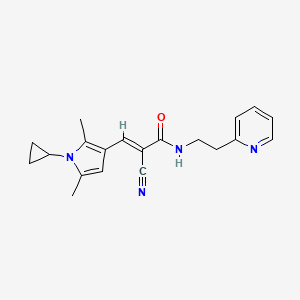

![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2380267.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2380272.png)

![1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380276.png)